molecular formula C10H12O3 B578253 4-Ethylphenylglyoxal hydrate CAS No. 14333-92-7

4-Ethylphenylglyoxal hydrate

Cat. No. B578253
CAS RN: 14333-92-7
M. Wt: 180.203
InChI Key: QFDCQUPYEYQFJM-UHFFFAOYSA-N
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Description

4-Ethylphenylglyoxal hydrate is a biochemical used for proteomics research . It has a molecular formula of C10H10O2.H2O and a molecular weight of 180.2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Andin (2021) explored a three-component condensation involving cyclic enaminones, phenylglyoxal hydrate, and ethyl cyanoacetate, producing 4,5,6,7-tetrahydroindole derivatives. This process showcases the versatility of phenylglyoxal hydrate in synthesizing functionalized chemical compounds under mild conditions, indicating potential applications in creating derivatives of 4-Ethylphenylglyoxal hydrate (Andin, 2021).

Physical Chemistry and Material Science

  • Research by Zhang et al. (2005) on the hydrate formation of methane and ethylene mixtures reveals the influence of additives like sodium dodecyl sulfate (SDS) on the partition coefficient of ethylene between hydrate and vapor. Such studies are crucial for understanding the physical chemistry aspects of substances related to 4-Ethylphenylglyoxal hydrate, potentially guiding the development of new materials or separation processes (Zhang et al., 2005).

Polymer Science and Catalysis

  • Flagg et al. (2019) investigated poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a polythiophene derivative with ethylene glycol-based side chains, for its application in organic electrochemical transistors. The study highlights the role of polymer crystallinity and hydration in determining the material's performance, offering insights into how modifications to molecules like 4-Ethylphenylglyoxal hydrate could impact polymer properties (Flagg et al., 2019).

Safety and Hazards

The safety data sheet for 4-Ethylphenylglyoxal hydrate advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar compounds, such as phenylglyoxal, have been used as reagents to modify amino acids like arginine . This suggests that 4-Ethylphenylglyoxal hydrate might interact with its targets by modifying their structure or function.

Biochemical Pathways

It is known that the compound is used in proteomics research , implying that it may be involved in protein-related biochemical pathways.

Result of Action

Based on its use in proteomics research , it can be inferred that the compound may have significant effects at the molecular and cellular levels, possibly through the modification of proteins or enzymes.

properties

IUPAC Name

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCQUPYEYQFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656971
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171381-90-0
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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